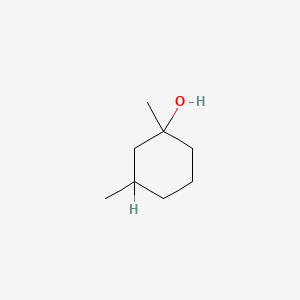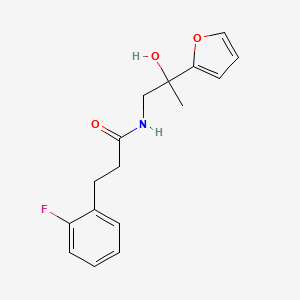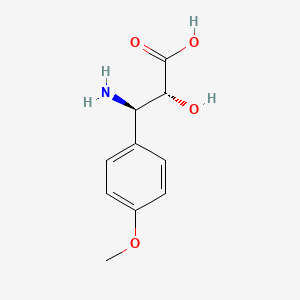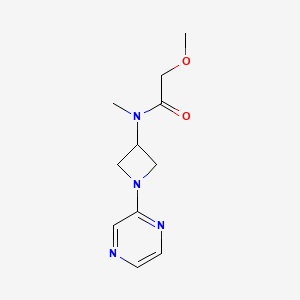
7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H28N4O3 and its molecular weight is 468.557. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hypotensive Agents
Quinazoline derivatives have been explored for their potential as hypotensive agents. Studies have synthesized and tested various quinazoline diones, similar in structure to the specified compound, for their ability to relax blood vessels and lower blood pressure. For instance, compounds with certain moieties showed significant hypotensive activity, with one being 23 times more potent than papaverine in vasodilation, although less potent than cinnarizine (Eguchi et al., 1991).
Anticancer Agents
Quinazolinone derivatives have also been investigated for their anticancer properties. A study synthesized novel quinazolinone derivatives and evaluated their cytotoxicity against cancer cell lines, finding that almost all new compounds displayed cytotoxic activity in both MCF-7 and HeLa cell lines (Poorirani et al., 2018).
Antiasthmatic Activity
Research into xanthene derivatives, which are structurally related to quinazoline, has shown potential for antiasthmatic applications. A series of compounds were synthesized and screened for vasodilator activity, with all compounds showing significant activity compared to the standard Cilostazol (Bhatia et al., 2016).
Antimicrobial Studies
Quinazoline-2,4(1H,3H)-diones have been synthesized and evaluated for their antibacterial and antifungal activities. Some of the synthesized compounds exhibited promising antibacterial and antifungal activities, highlighting the potential of quinazoline derivatives as antimicrobial agents (Vidule, 2011).
Synthesis from Carbon Dioxide
Quinazoline-2,4(1H,3H)-diones derivatives have been synthesized efficiently using carbon dioxide, showcasing an environmentally friendly method of producing these compounds. This method has been used to synthesize key intermediates for several drugs (Patil et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-amino-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione with 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid followed by the removal of the protecting group.", "Starting Materials": [ "7-amino-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione", "4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid", "Protecting group" ], "Reaction": [ "The 7-amino-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is reacted with 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid in the presence of a coupling agent such as EDC or DCC to form the desired compound.", "The protecting group is then removed using a suitable reagent such as TFA or HCl to obtain the final product." ] } | |
Numéro CAS |
892276-79-8 |
Nom du produit |
7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C28H28N4O3 |
Poids moléculaire |
468.557 |
Nom IUPAC |
7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H28N4O3/c1-18-5-9-22(10-6-18)32-27(34)23-11-8-21(17-24(23)29-28(32)35)26(33)31-14-12-30(13-15-31)25-16-19(2)4-7-20(25)3/h4-11,16-17H,12-15H2,1-3H3,(H,29,35) |
Clé InChI |
MCHWGFJABPVDOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2913381.png)
![8-chloro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2913385.png)





![8-(4-methoxyphenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2913398.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2913399.png)
![3-amino-8-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2913400.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2913402.png)
![3-tert-butyl-N'-[(1Z)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2913403.png)
![4-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2913404.png)